molecular formula C25H27N3O6S B11442557 3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11442557
M. Wt: 497.6 g/mol
InChI Key: HUHORMUNKRWPDY-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound featuring multiple functional groups, including methoxy, oxo, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. These aldehydes undergo condensation reactions with appropriate amines and thiadiazine derivatives under controlled conditions to form the desired product. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and cost-effectiveness, ensuring that the reaction conditions are scalable and reproducible. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Biology: Investigation of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Pharmacology: Study of its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation pathways, thereby exerting anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group and is used in similar applications.

    2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one: Contains similar methoxy groups and is studied for its biological activity.

    (2S,3S,4S,5S)-2-(3,4-Dimethoxyphenyl)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl):

Uniqueness

3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry, biology, and materials science. Its complex structure allows for multiple interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C25H27N3O6S/c1-30-16-6-7-19(20(10-16)31-2)27-13-28-23(29)11-17(18(12-26)25(28)35-14-27)15-8-21(32-3)24(34-5)22(9-15)33-4/h6-10,17H,11,13-14H2,1-5H3

InChI Key

HUHORMUNKRWPDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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